1-(4-Aminophenyl)-3-cyclohexylurea
Overview
Description
1-(4-Aminophenyl)-3-cyclohexylurea is an organic compound that features a urea linkage between a 4-aminophenyl group and a cyclohexyl group
Mechanism of Action
Target of Action
Similar compounds, such as amines and urea derivatives, are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Amines, for instance, can form imine derivatives when they react with aldehydes and ketones . Urea derivatives, on the other hand, are known to interact with various enzymes and receptors, altering their function and leading to various physiological effects .
Biochemical Pathways
For instance, certain amines can affect the synthesis of proteins and nucleic acids . Urea derivatives, on the other hand, can interfere with various metabolic processes .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
For instance, certain amines can affect the function of proteins and nucleic acids, leading to various physiological effects . Urea derivatives, on the other hand, can interfere with various metabolic processes, leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Aminophenyl)-3-cyclohexylurea. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of the compound. Additionally, these factors can also affect the stability of the compound, potentially leading to the formation of metabolites with different properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-cyclohexylurea can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenyl isocyanate with cyclohexylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-3-cyclohexylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Aminophenyl)-3-methylurea: Contains a methyl group instead of a cyclohexyl group.
1-(4-Aminophenyl)-3-benzylurea: Features a benzyl group in place of the cyclohexyl group.
Uniqueness: 1-(4-Aminophenyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which can impart different physical and chemical properties compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-cyclohexylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5,14H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQHCVQHAQQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341373 | |
Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62972-70-7 | |
Record name | 1-(4-aminophenyl)-3-cyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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